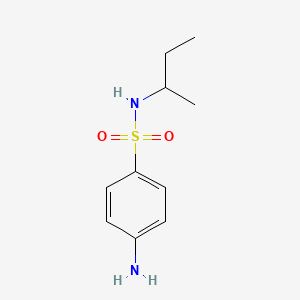

4-amino-N-(sec-butyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-butan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZQWYQBRRHREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405778 | |

| Record name | 4-amino-N-(sec-butyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59724-58-2 | |

| Record name | 4-amino-N-(sec-butyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-amino-N-(sec-butyl)benzenesulfonamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-amino-N-(sec-butyl)benzenesulfonamide

This guide provides a comprehensive technical overview of this compound, a sulfonamide compound of interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, spectroscopic profile, synthesis, and potential applications, offering insights grounded in established chemical principles.

Core Molecular Profile and Identifiers

This compound belongs to the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine group. The presence of a primary aromatic amine and a secondary alkyl substitution on the sulfonamide nitrogen imparts specific chemical characteristics relevant to its potential use as a synthetic intermediate or a biologically active agent.

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-amino-N-butan-2-ylbenzenesulfonamide | [1] |

| CAS Number | 59724-58-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₆N₂O₂S | [1][3] |

| Molecular Weight | 228.31 g/mol | [1][2][3] |

| Canonical SMILES | CCC(C)NS(=O)(=O)C1=CC=C(C=C1)N | [1] |

| InChIKey | MHZQWYQBRRHREA-UHFFFAOYSA-N |[1] |

Physicochemical Characteristics

The physical state and solubility of a compound are critical parameters that dictate its handling, formulation, and biological absorption.

Table 2: Physicochemical Data

| Property | Value | Details and Context | Source(s) |

|---|---|---|---|

| Melting Point | 120.5 °C | This distinct melting point suggests the compound is a crystalline solid at room temperature, which is typical for aromatic sulfonamides. | [2][3] |

| Boiling Point | 381.8 ± 44.0 °C | (Predicted) The high boiling point is characteristic of molecules with polar functional groups capable of hydrogen bonding. | [2][3] |

| Density | 1.187 ± 0.06 g/cm³ | (Predicted) | [2][3] |

| pKa | 12.74 ± 0.50 | (Predicted) This value likely corresponds to the sulfonamide N-H proton, which is weakly acidic. | [3] |

| Solubility | Limited water solubility | Like many sulfonamides, it is expected to have limited solubility in water but should be soluble in organic solvents like ethanol, acetone, and chloroform. |[4][5][6] |

Synthesis and Purification Protocol

The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry. The most common and reliable method involves the reaction of a sulfonyl chloride with an amine. For this compound, a two-step process involving a protecting group for the aromatic amine is advisable to prevent side reactions and ensure regioselectivity.

Causality Behind the Synthetic Strategy:

The primary aromatic amine at the 4-position is nucleophilic and would compete with the target sec-butylamine for the electrophilic sulfonyl chloride. To prevent the formation of undesired polymeric side products, the aromatic amine is first protected, typically as an acetamide. Following the sulfonamide formation, a simple hydrolysis step removes the protecting group to yield the final product. This strategy is a self-validating system as it ensures a clean, high-yielding reaction.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-(4-(N-(sec-butyl)sulfamoyl)phenyl)acetamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane.

-

Amine Addition: Cool the solution to 0 °C in an ice bath. Add sec-butylamine (1.1 eq) dropwise to the stirring mixture. The slight excess of the amine ensures the complete consumption of the sulfonyl chloride.

-

Base Addition: Concurrently or subsequently, add an aqueous solution of a base such as potassium carbonate or sodium hydroxide (1.2 eq) to neutralize the hydrochloric acid byproduct generated during the reaction.[7][8]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[7]

-

Workup: Once complete, acidify the mixture with dilute HCl. Extract the product into an organic solvent like dichloromethane. Wash the organic layer sequentially with water and brine to remove inorganic impurities.[7]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.

Step 2: Deprotection to Yield this compound

-

Hydrolysis: Reflux the crude product from Step 1 in an aqueous solution of hydrochloric acid (e.g., 3M HCl) for 1-2 hours. This acidic hydrolysis cleaves the acetamide group.

-

Neutralization: After cooling, carefully neutralize the reaction mixture with a base (e.g., aqueous sodium hydroxide) until it is slightly alkaline. The free amine product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration. The primary method for purification is recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Key reactive sites on the this compound molecule.

Safety and Toxicology

No specific toxicological data for this compound is readily available. However, based on related sulfonamide compounds, certain precautions are warranted. [5]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [9]* Irritation: Sulfonamides can be irritating to the eyes, skin, and respiratory tract, particularly in powdered form. [5][10]Handle in a well-ventilated area or a fume hood.

-

Allergenicity: Sulfonamides are a known class of compounds that can cause allergic reactions in sensitized individuals. [4]* Toxicity Profile (Inferred): Related compounds like N-butylbenzenesulfonamide have shown low to moderate acute oral toxicity in animal studies. [6]Prolonged or repeated exposure to some sulfonamides may pose risks to organs like the liver. [11] Always consult a substance-specific Safety Data Sheet (SDS) before handling.

Applications in Research and Drug Development

The structure of this compound makes it a compound of interest for several research avenues:

-

Antibacterial Agents: The core 4-aminobenzenesulfonamide structure is the classic pharmacophore for sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase in bacteria. This compound could be investigated as a potential antibacterial agent.

-

Intermediates in Synthesis: It serves as a versatile building block for more complex molecules in pharmaceutical and agrochemical research. [4][5]The primary amine can be readily modified to introduce other functionalities.

-

Enzyme Inhibitors: The N-benzylbenzenesulfonamide moiety, a related structure, is found in compounds that inhibit γ-secretase, an enzyme implicated in Alzheimer's disease. [7]This suggests that N-substituted benzenesulfonamides are a promising scaffold for developing enzyme inhibitors.

-

Antiandrogenic Activity: Notably, the related compound N-butylbenzenesulfonamide has been isolated from Prunus africana and has demonstrated antiandrogenic activity, inhibiting the growth of prostate cancer cells. [5][12]This provides a strong rationale for investigating this compound and its derivatives for applications in prostate-related conditions.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 59724-58-2(this compound) Product Description. Retrieved from [Link]

-

Polymer Additives. (2017). Safety Data Sheet: N-BUTYL-BENZENESULFONAMIDE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Butylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Lanxess. (2016). Product Safety Assessment: Benzenesulfonamide, n-butyl-. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, N-butyl- - Substance Details. Retrieved from [Link]

-

Jinli Chemical. (n.d.). N-butyl Benzene Sulfonamide Best Quality. Retrieved from [Link]

- Google Patents. (n.d.). US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonamide, N-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Mass spectrum of Benzenesulfonamide, N-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

American Chemical Society Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonamide, N-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | C10H16N2O2S | CID 4713533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 59724-58-2 [m.chemicalbook.com]

- 3. 59724-58-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS 3622-84-2: N-Butylbenzenesulfonamide | CymitQuimica [cymitquimica.com]

- 5. guidechem.com [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. N-n-Butyl benzene sulfonamide synthesis - chemicalbook [chemicalbook.com]

- 9. 2017erp.com [2017erp.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. lanxess.com [lanxess.com]

- 12. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]

4-amino-N-(sec-butyl)benzenesulfonamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-amino-N-(sec-butyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key structural motif in medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and rationale for experimental choices. Two primary, robust synthetic routes are detailed: the classical pathway involving the protection of an aniline precursor followed by chlorosulfonation and amination, and an alternative route via a nitrobenzene intermediate. Each method is presented with detailed, self-validating protocols, safety considerations, and characterization data. The aim is to equip the reader with the necessary knowledge for a successful and reproducible synthesis.

Introduction

The sulfonamide functional group (-SO₂NR₂) is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticonvulsant properties.[1] The specific compound, this compound, holds interest as a building block in the synthesis of more complex molecules with potential pharmacological value. Understanding its synthesis is crucial for the exploration of new chemical entities. This guide will explore the two most prevalent and reliable methods for its laboratory-scale synthesis.

PART 1: The Acetanilide Pathway: A Classic and Controlled Approach

This pathway is a well-established, multi-step synthesis that begins with the protection of the amino group of aniline, followed by the introduction of the sulfonyl chloride functionality, reaction with sec-butylamine, and subsequent deprotection. This method offers excellent control over each synthetic step.

Rationale for the Acetanilide Pathway

The initial acetylation of aniline to form acetanilide is a critical step. The amino group of aniline is highly activating and susceptible to oxidation. Direct chlorosulfonation of aniline would lead to undesirable side reactions and a complex mixture of products. The acetyl group serves as a protecting group, moderating the reactivity of the aromatic ring and directing the incoming chlorosulfonyl group to the para position due to steric hindrance and electronic effects.

Overall Synthetic Workflow

The synthesis can be visualized as a four-step process:

Caption: The Acetanilide Pathway for this compound synthesis.

Detailed Experimental Protocols

Step 1: Acetylation of Aniline to Acetanilide [1]

-

Objective: To protect the amino group of aniline.

-

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve 5.0 g of aniline in 130 mL of water.

-

Add 5.5 mL of concentrated hydrochloric acid.

-

Prepare a separate solution of 8.0 g of sodium acetate trihydrate in 30 mL of water.

-

To the aniline hydrochloride solution, add 6.5 mL of acetic anhydride.

-

Immediately add the sodium acetate solution and stir the mixture vigorously.

-

Cool the mixture in an ice bath to induce crystallization of acetanilide.

-

Collect the crude acetanilide by vacuum filtration and wash with cold water. The product can be used directly in the next step or recrystallized from hot water for higher purity.

-

Step 2: Chlorosulfonation of Acetanilide [1][2][3]

-

Objective: To introduce the sulfonyl chloride group at the para position.

-

CAUTION: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[1]

-

Procedure:

-

Place 5.0 g of dry acetanilide in a dry 100 mL round-bottom flask.

-

Gently warm the flask to melt the acetanilide, then cool to room temperature to create a finely divided solid.

-

Cool the flask in an ice bath.

-

In the fume hood, carefully add 12.5 mL of chlorosulfonic acid dropwise to the acetanilide with constant swirling. A vigorous evolution of HCl gas will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 30 minutes.

-

Heat the reaction mixture in a water bath at 60-70 °C for 30 minutes to complete the reaction.[1]

-

Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

-

Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

-

Step 3: Amination with sec-Butylamine [1]

-

Objective: To form the sulfonamide by reacting the sulfonyl chloride with sec-butylamine.

-

Procedure:

-

Transfer the crude, moist p-acetamidobenzenesulfonyl chloride to a suitable reaction vessel.

-

Add an excess of sec-butylamine (approximately 2-3 molar equivalents) dissolved in a suitable solvent like dichloromethane or tetrahydrofuran. The reaction is typically carried out in the presence of a base like triethylamine or pyridine to neutralize the HCl formed.

-

Stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is typically washed with dilute acid to remove excess amine and base, followed by a wash with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude N-(sec-butyl)-4-acetamidobenzenesulfonamide.

-

Step 4: Deprotection of the Acetyl Group [3]

-

Objective: To remove the acetyl protecting group to yield the final product.

-

Procedure:

-

To the crude N-(sec-butyl)-4-acetamidobenzenesulfonamide, add an aqueous solution of hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture under reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize it with a base such as sodium bicarbonate or sodium hydroxide solution until the product precipitates.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Data Presentation

| Step | Starting Material | Reagents | Key Parameters | Product |

| 1 | Aniline | Acetic anhydride, HCl, Sodium acetate | 0-10 °C | Acetanilide |

| 2 | Acetanilide | Chlorosulfonic acid | 0 °C then 60-70 °C | p-Acetamidobenzenesulfonyl chloride |

| 3 | p-Acetamidobenzenesulfonyl chloride | sec-Butylamine, Triethylamine | Room Temperature | N-(sec-Butyl)-4-acetamidobenzenesulfonamide |

| 4 | N-(sec-Butyl)-4-acetamidobenzenesulfonamide | 6 M HCl | Reflux | This compound |

PART 2: The Nitrobenzene Pathway: A Convergent Approach

This alternative route involves the reaction of 4-nitrobenzenesulfonyl chloride with sec-butylamine, followed by the reduction of the nitro group. This pathway can be more efficient in some cases as it avoids the protection-deprotection sequence of the amino group.

Rationale for the Nitrobenzene Pathway

The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution, allowing for the direct introduction of the sulfonyl chloride group. The subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation. This approach is often favored for its convergency.

Overall Synthetic Workflow

The synthesis via the nitrobenzene intermediate is a two-step process from the commercially available 4-nitrobenzenesulfonyl chloride.

Caption: The Nitrobenzene Pathway for this compound synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of N-(sec-Butyl)-4-nitrobenzenesulfonamide [4][5][6]

-

Objective: To form the sulfonamide by reacting 4-nitrobenzenesulfonyl chloride with sec-butylamine.

-

Procedure:

-

Dissolve 4-nitrobenzenesulfonyl chloride in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sec-butylamine (approximately 2.2 equivalents) and a base like triethylamine (1.1 equivalents) in the same solvent.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by TLC.

-

After completion, wash the reaction mixture with 1N HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(sec-butyl)-4-nitrobenzenesulfonamide. This product can often be used in the next step without further purification.

-

Step 2: Reduction of the Nitro Group

-

Objective: To reduce the nitro group to an amino group.

-

Method A: Tin and Hydrochloric Acid

-

Procedure:

-

Suspend the crude N-(sec-butyl)-4-nitrobenzenesulfonamide in ethanol in a round-bottom flask.

-

Add an excess of tin metal powder (e.g., 3-5 equivalents).

-

Add concentrated hydrochloric acid portion-wise with stirring. The reaction is exothermic and may require cooling.

-

Heat the mixture at reflux for 1-2 hours until the reaction is complete.

-

Cool the reaction mixture and filter to remove any unreacted tin.

-

Carefully neutralize the filtrate with a concentrated solution of sodium hydroxide until the solution is basic and the product precipitates.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.

-

-

-

Method B: Catalytic Hydrogenation

-

Procedure:

-

Dissolve the N-(sec-butyl)-4-nitrobenzenesulfonamide in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to obtain the this compound.

-

-

Data Presentation

| Step | Starting Material | Reagents | Key Parameters | Product |

| 1 | 4-Nitrobenzenesulfonyl chloride | sec-Butylamine, Triethylamine | 0 °C to Room Temperature | N-(sec-Butyl)-4-nitrobenzenesulfonamide |

| 2 | N-(sec-Butyl)-4-nitrobenzenesulfonamide | Sn/HCl or H₂/Pd-C | Reflux or Room Temperature | This compound |

PART 3: Characterization and Purity Assessment

Regardless of the synthetic pathway chosen, the final product, this compound, should be thoroughly characterized to confirm its identity and purity.

-

Melting Point: A sharp melting point is indicative of a pure compound. The reported melting point is 120.5 °C.[7]

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments.

-

IR (Infrared) Spectroscopy: To identify key functional groups, such as N-H stretches for the amine and sulfonamide, S=O stretches for the sulfonamide, and aromatic C-H bends.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound. The molecular weight of this compound is 228.31 g/mol .[7][8]

-

-

Chromatographic Analysis:

-

TLC (Thin-Layer Chromatography): For monitoring reaction progress and assessing purity.

-

HPLC (High-Performance Liquid Chromatography): For quantitative purity analysis.

-

Conclusion

This guide has detailed two robust and reliable synthetic pathways for the preparation of this compound. The choice between the acetanilide and nitrobenzene pathway will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Both routes, when executed with care and adherence to the outlined protocols, will yield the target compound in good purity. The provided experimental details and underlying chemical principles are intended to empower researchers to confidently synthesize this valuable chemical building block for their drug discovery and development endeavors.

References

- Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides - Benchchem.

- N-Butyl-4-nitrobenzenesulfonaMide synthesis - ChemicalBook.

- This compound | C10H16N2O2S | CID 4713533 - PubChem.

- Navigating the Synthesis of 4-Nitrobenzenesulfonamide (CAS 6325-93-5).

- Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applic

- Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide.

- Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide - LiveJournal.

- This compound CAS - ChemicalBook.

- THE SYNTHESIS OF SULFA DRUGS - Theochem @ Mercer University.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. theochem.mercer.edu [theochem.mercer.edu]

- 4. N-Butyl-4-nitrobenzenesulfonaMide synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound CAS#: 59724-58-2 [chemicalbook.com]

- 8. This compound | C10H16N2O2S | CID 4713533 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of 4-amino-N-(sec-butyl)benzenesulfonamide (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-amino-N-(sec-butyl)benzenesulfonamide

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent studies are built. For a compound such as this compound, a sulfonamide derivative, a multi-faceted analytical approach is not just recommended, but essential. Sulfonamides are a critical class of compounds known for their antibacterial properties.[1] This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this specific molecule.

The molecular formula of this compound is C₁₀H₁₆N₂O₂S, with a molecular weight of 228.31 g/mol .[2][3] Our objective is to move beyond mere data reporting and delve into the causality of the spectroscopic signals, providing a self-validating framework for researchers and drug development professionals to confirm the identity, purity, and structure of this compound.

Molecular Structure and Expected Spectroscopic Features

A thorough analysis begins with a clear understanding of the molecule's architecture. The structure combines a para-substituted aromatic ring with a primary amine, a sulfonamide linkage, and a chiral sec-butyl group. Each of these components will generate a distinct and predictable signature in the various spectra.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular connectivity.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for sulfonamides as it helps in observing exchangeable protons like those on the amine and sulfonamide groups.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

¹H NMR: Predicted Data and Interpretation

The proton NMR spectrum provides a wealth of information regarding the number of different types of protons, their electronic environment, and their neighboring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 | Doublet | 2H | Ar-H (ortho to SO₂) | These protons are deshielded by the electron-withdrawing sulfonyl group. They are split into a doublet by the adjacent protons. |

| ~ 6.6 | Doublet | 2H | Ar-H (ortho to NH₂) | These protons are shielded by the electron-donating amino group. They appear upfield and are split by their neighbors. |

| ~ 5.8 | Broad Singlet | 2H | Ar-NH₂ | The primary amine protons are typically broad due to quadrupole effects and exchange. This signal will disappear upon a D₂O shake. |

| ~ 7.8 | Doublet/Broad | 1H | SO₂NH | The sulfonamide proton is acidic and its position can be concentration-dependent. It may couple to the adjacent CH proton. |

| ~ 3.2 - 3.4 | Multiplet | 1H | N-CH(CH₃) | This methine proton is adjacent to the nitrogen and a chiral center, leading to a complex splitting pattern. |

| ~ 1.4 - 1.6 | Multiplet | 2H | -CH₂CH₃ | The methylene protons of the ethyl group are diastereotopic and will show a complex multiplet. |

| ~ 1.0 | Doublet | 3H | N-CH(CH₃) | This methyl group is split into a doublet by the adjacent methine proton. |

| ~ 0.8 | Triplet | 3H | -CH₂CH₃ | This terminal methyl group is split into a triplet by the adjacent methylene group. |

¹³C NMR: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective functional groups.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 152 | Ar-C (C-NH₂) | The carbon attached to the electron-donating amino group is significantly shielded and appears furthest upfield among the substituted aromatic carbons. |

| ~ 129 | Ar-C (ortho to SO₂) | Aromatic carbons adjacent to the sulfonyl group. |

| ~ 127 | Ar-C (C-SO₂) | The carbon directly attached to the electron-withdrawing sulfonyl group is deshielded. |

| ~ 113 | Ar-C (ortho to NH₂) | Aromatic carbons adjacent to the amino group, strongly shielded. |

| ~ 52 | N-CH(CH₃) | The methine carbon is deshielded due to its direct attachment to the electronegative nitrogen atom. |

| ~ 29 | -CH₂CH₃ | Aliphatic methylene carbon. |

| ~ 20 | N-CH(CH₃) | Aliphatic methyl carbon attached to the methine. |

| ~ 11 | -CH₂CH₃ | Terminal methyl carbon of the sec-butyl group, appearing furthest upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR

-

Technique: Attenuated Total Reflectance (ATR) is the most common and convenient method, requiring minimal sample preparation.

-

Sample Application: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean crystal is recorded first and automatically subtracted from the sample spectrum.

IR: Data Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key functional groups.[1][4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) | The presence of two distinct bands in this region is a definitive indicator of a primary amine. |

| 3300 - 3250 | N-H Stretch | Sulfonamide (-SO₂NH-) | This single peak corresponds to the stretching of the N-H bond in the sulfonamide group. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Stretching vibrations of the sp² C-H bonds on the benzene ring. |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H | Stretching vibrations of the sp³ C-H bonds in the sec-butyl group. |

| ~ 1620 | N-H Scissoring | Primary Amine (-NH₂) | Bending vibration of the primary amine group. |

| 1600, 1500 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~ 1330 | S=O Asymmetric Stretch | Sulfonyl (-SO₂-) | A strong and characteristic absorption band for the sulfonyl group. This is one of the most reliable peaks for identifying sulfonamides.[1] |

| ~ 1160 | S=O Symmetric Stretch | Sulfonyl (-SO₂-) | The second strong, characteristic absorption for the sulfonyl group.[1] |

| ~ 900 | S-N Stretch | Sulfonamide (S-N) | Stretching vibration of the sulfur-nitrogen bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a molecular fingerprint and aids in confirming the structure.

Experimental Protocol: MS

-

Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like sulfonamides, typically producing the protonated molecular ion [M+H]⁺.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infused directly or via liquid chromatography (LC) into the mass spectrometer.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to determine the accurate mass of the parent ion.

-

Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions are then analyzed.

MS: Data Interpretation

The mass spectrum provides the molecular weight and key structural fragments. The fragmentation of sulfonamides under ESI-MS/MS conditions is well-studied and follows predictable pathways.[5][6][7]

| m/z (Mass-to-Charge Ratio) | Ion | Rationale |

| 229.10 | [M+H]⁺ | The protonated molecular ion. High-resolution MS would confirm the elemental composition as C₁₀H₁₇N₂O₂S⁺. |

| 156.01 | [H₂N-C₆H₄-SO₂]⁺ | This is a very common and diagnostically important fragment for amino-benzenesulfonamides, resulting from the cleavage of the S-N bond.[7] |

| 92.05 | [H₂N-C₆H₄]⁺• | This radical cation is formed by the subsequent loss of sulfur dioxide (SO₂) from the m/z 156 fragment. This SO₂ elimination is a characteristic rearrangement pathway for aromatic sulfonamides.[6][8] |

| 173.08 | [M+H - C₄H₈]⁺ | Loss of butene from the sec-butyl group. |

Integrated Spectroscopic Analysis Workflow

The synergy of these techniques provides a robust and self-validating system for structural confirmation. The workflow is a logical progression from sample preparation to final structural verification.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The structural characterization of this compound is achieved through a coordinated application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework and connectivity. Infrared spectroscopy provides rapid and definitive confirmation of the essential functional groups, particularly the primary amine and the sulfonamide's sulfonyl moiety. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that serve as a structural fingerprint. Together, these methods provide an unambiguous and comprehensive dataset, ensuring the identity and integrity of the compound for any research or development application.

References

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

-

Perreault, H., & Ramaley, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the Mass Spectrometry Society of Japan, 56(5), 223-230. [Link]

-

Tfouni, S. A. V., & Vessecchi, R. (2018). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

-

Kilic, Z., Yilmaz, V. T., & Ulkü, D. (2008). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 31(3), 577-590. [Link]

-

Cheng, Y., & Siu, K. W. M. (2019). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 84(15), 9438-9445. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C10H16N2O2S | CID 4713533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 59724-58-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Core Mechanism of Action of 4-amino-N-(sec-butyl)benzenesulfonamide

Introduction

4-amino-N-(sec-butyl)benzenesulfonamide is a synthetic aromatic sulfonamide. Its chemical structure, characterized by a p-aminobenzenesulfonamide core with a secondary butyl group attached to the sulfonamide nitrogen, places it within a class of compounds with well-documented biological activities. While direct and extensive research on the specific molecular interactions of this compound is not widely published, its mechanism of action can be inferred with a high degree of confidence from the vast body of literature on benzenesulfonamide derivatives. This guide will provide a detailed exploration of the two primary putative mechanisms of action for this compound: the inhibition of dihydropteroate synthase (DHPS) in microorganisms and the inhibition of carbonic anhydrases (CAs) in mammals.

Primary Putative Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

The foundational mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1] Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor for the synthesis of nucleic acids (DNA and RNA), which are vital for bacterial growth and replication.[1]

The Bacterial Folic Acid Synthesis Pathway

Bacteria are incapable of utilizing exogenous folate and must synthesize it de novo.[2] This pathway begins with the conversion of guanosine triphosphate to dihydropterin pyrophosphate. In a subsequent crucial step, DHPS catalyzes the condensation of dihydropterin pyrophosphate with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate. This intermediate is then converted to dihydrofolic acid and subsequently to the biologically active tetrahydrofolic acid.

Competitive Inhibition of DHPS

The chemical structure of this compound closely mimics that of PABA. This structural analogy allows it to act as a competitive antagonist for the PABA binding site on the DHPS enzyme.[3] By binding to the active site, the sulfonamide prevents the natural substrate, PABA, from binding, thus halting the synthesis of dihydropteroate and, consequently, folic acid. This disruption of folate synthesis leads to a bacteriostatic effect, inhibiting the growth and proliferation of susceptible bacteria.[2]

Mammalian cells are not affected by this mechanism because they lack the DHPS enzyme and instead obtain folate from their diet.[3]

Caption: Competitive inhibition of Dihydropteroate Synthase by this compound.

Experimental Protocol: DHPS Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on DHPS activity.

-

Preparation of Reagents:

-

Recombinant DHPS enzyme from a target bacterium (e.g., E. coli).

-

PABA solution of known concentration.

-

Dihydropterin pyrophosphate solution.

-

This compound stock solution in a suitable solvent (e.g., DMSO), with serial dilutions.

-

Reaction buffer (e.g., Tris-HCl with MgCl2).

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, DHPS enzyme, and varying concentrations of the sulfonamide inhibitor.

-

Initiate the reaction by adding PABA and dihydropterin pyrophosphate.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Monitor the reaction progress by measuring the decrease in PABA concentration over time using a spectrophotometer at a wavelength where PABA absorbs.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Perform kinetic studies with varying substrate (PABA) and inhibitor concentrations to determine the mode of inhibition (e.g., competitive) by analyzing Lineweaver-Burk plots.

-

Secondary Putative Mechanism of Action: Inhibition of Carbonic Anhydrases (CAs)

Benzenesulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In humans, there are at least 15 different CA isoforms, which play crucial roles in various physiological processes, including pH regulation, CO2 transport, and fluid secretion.[2]

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of sulfonamides on CAs involves the coordination of the deprotonated sulfonamide group to the zinc ion (Zn2+) located in the active site of the enzyme.[2] This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity. The benzene ring and its substituents, such as the sec-butyl group in this case, can form additional interactions with hydrophobic and hydrophilic residues in the active site, which influences the binding affinity and isoform selectivity of the inhibitor.[2]

Caption: Inhibition of Carbonic Anhydrase by coordination of the sulfonamide to the active site zinc ion.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric method to measure the inhibition of CA activity.

-

Preparation of Reagents:

-

Purified human CA isoform (e.g., hCA II).

-

This compound stock solution and serial dilutions.

-

Buffer solution (e.g., HEPES).

-

pH indicator solution (e.g., p-nitrophenol).

-

CO2-saturated water.

-

-

Assay Procedure:

-

The assay is performed using a stopped-flow instrument to measure the kinetics of the CO2 hydration reaction.

-

The enzyme solution, containing the buffer, pH indicator, and the sulfonamide inhibitor at various concentrations, is rapidly mixed with the CO2-saturated water.

-

The hydration of CO2 to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator over time.

-

-

Data Analysis:

-

The initial rates of the reaction are determined from the absorbance change.

-

The IC50 value is calculated by plotting the reaction rates against the inhibitor concentrations.

-

The inhibition constant (Ki) can be determined by applying the Cheng-Prusoff equation.

-

Structure-Activity Relationship and Inferred Properties

The specific substitutions on the benzenesulfonamide scaffold of this compound are expected to influence its biological activity:

-

4-Amino Group: The primary amino group at the para position is a key feature for mimicking PABA and is crucial for the antibacterial activity via DHPS inhibition.[3]

-

N-(sec-butyl) Group: The substitution on the sulfonamide nitrogen generally reduces the antibacterial activity compared to the unsubstituted sulfanilamide. However, this substitution can enhance the inhibitory activity against carbonic anhydrases. The size and hydrophobicity of the sec-butyl group can influence the binding affinity and selectivity for different CA isoforms by interacting with hydrophobic pockets in the enzyme's active site.[2]

Quantitative Data Summary

As there is no specific published data for this compound, the following table provides a representative range of inhibition constants (Ki) for benzenesulfonamide derivatives against different CA isoforms to illustrate the potential activity.

| Compound Class | Target | Typical Ki Range (nM) |

| Benzenesulfonamides | hCA I | 40 - 1500 |

| Benzenesulfonamides | hCA II | 30 - 800 |

| Benzenesulfonamides | hCA IX | 1.5 - 40 |

| Benzenesulfonamides | hCA XII | 0.8 - 15 |

Note: These values are illustrative and based on published data for various benzenesulfonamide derivatives.[3][4] The actual values for this compound would require experimental determination.

Conclusion

Based on its chemical structure, this compound is predicted to exert its biological effects through two primary mechanisms: the competitive inhibition of dihydropteroate synthase in bacteria and the inhibition of carbonic anhydrases in mammals. The former mechanism underlies its potential as an antibacterial agent, while the latter suggests a possible role in modulating various physiological processes regulated by carbonic anhydrases. The specific potency and selectivity of this compound against these targets would be dictated by the interplay of its aromatic ring, the 4-amino group, and the N-sec-butyl substitution. Definitive characterization of the mechanism of action and the biological activity profile of this compound necessitates direct experimental investigation using the types of assays outlined in this guide.

References

- Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13357-13380.

- Nocentini, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2183307.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Di Cesare Mannelli, L., et al. (2015). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 6(11), 1152-1156.

- Poe, M. (1973). Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides. Antimicrobial Agents and Chemotherapy, 3(6), 665-669.

- Yun, M. K., et al. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114.

- Abdel-Ghani, T. M., et al. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 28(14), 5360.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Unveiling the Molecular Landscape: A Technical Guide to the Biological Targets of 4-amino-N-(sec-butyl)benzenesulfonamide

Abstract

This technical guide provides an in-depth exploration of the potential biological targets of the sulfonamide compound, 4-amino-N-(sec-butyl)benzenesulfonamide. Directed at researchers, scientists, and drug development professionals, this document moves beyond a superficial overview to deliver a comprehensive understanding of the methodologies and scientific rationale essential for robust target identification and validation. We will delve into the primary and well-established targets of the sulfonamide class, principally the carbonic anhydrase enzyme family, and explore potential off-target interactions. This guide is structured to provide not only theoretical knowledge but also actionable, field-proven experimental protocols and data interpretation frameworks. By integrating detailed methodologies with the underlying scientific principles, this document aims to empower researchers to confidently navigate the complexities of target deconvolution for this and similar small molecules.

Introduction: The Imperative of Target Identification

The efficacy and safety of any therapeutic agent are intrinsically linked to its interactions with biological macromolecules. The journey from a promising small molecule to a clinically approved drug is paved with the critical milestones of target identification and validation. For this compound, a member of the venerable sulfonamide class of compounds, understanding its molecular targets is paramount to elucidating its mechanism of action, predicting its therapeutic potential, and anticipating potential adverse effects.

Sulfonamides have a rich history in medicine, initially recognized for their antimicrobial properties. Their mechanism in bacteria involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis[1][2]. However, in mammalian systems, the primary targets are a different class of enzymes: the carbonic anhydrases[3][4][5]. This guide will focus on the strategies and techniques to confirm and characterize these interactions for this compound, while also considering the broader landscape of potential off-target interactions.

Primary Target Class: The Carbonic Anhydrases

The benzenesulfonamide scaffold is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes[6]. These enzymes are ubiquitous in the human body and play a critical role in a myriad of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton[7][8][9].

The Significance of Carbonic Anhydrase Isoforms

Humans express 15 different CA isoforms, each with distinct tissue distribution and physiological roles[5]. This isoform diversity is a key consideration in drug development, as isoform-selective inhibitors can offer improved therapeutic windows and reduced side effects. The dysregulation of specific CA isoforms has been implicated in a range of pathologies, making them attractive drug targets[7][9][10][11].

-

CA I and II (Cytosolic): Found in high concentrations in red blood cells, the gastrointestinal tract, and the kidneys. They are involved in CO2 transport and pH regulation[7][9]. Inhibition of CA II in the eye is the basis for the use of sulfonamides in the treatment of glaucoma[8][11].

-

CA IX and XII (Transmembrane, Tumor-Associated): Overexpressed in many types of hypoxic tumors, they contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. This makes them prime targets for anticancer therapies[10][12].

-

Other Isoforms: Various other isoforms (e.g., CA IV, VA, VB, VI, VII, XIII) have specialized roles in different tissues, and their modulation is being explored for a variety of therapeutic applications[5][7][9].

Predicted Inhibitory Profile of this compound

| Target Isoform | Predicted Inhibition Constant (Kᵢ) | Rationale for Prediction & Therapeutic Relevance |

| hCA I | 100 - 500 nM | Moderate inhibition is typical for many sulfonamides. Off-target inhibition can lead to side effects. |

| hCA II | 10 - 100 nM | Potent inhibition is expected. A primary target for glaucoma treatment.[3][13] |

| hCA IX | 5 - 50 nM | High affinity is likely due to structural similarities with other potent CA IX inhibitors. A key oncology target.[12][14] |

| hCA XII | 10 - 100 nM | Potent inhibition is anticipated. Also a significant target in cancer therapy.[12] |

| hCA VII | 50 - 200 nM | Moderate to potent inhibition is possible. Implicated in neurological disorders. |

| hCA XIII | 20 - 150 nM | Inhibition is likely. The precise therapeutic relevance is still under investigation. |

Note: The Kᵢ values presented are estimations based on published data for analogous compounds and should be experimentally verified.

Experimental Workflows for Target Identification and Validation

A multi-pronged experimental approach is essential to definitively identify and validate the biological targets of this compound. The following sections provide detailed protocols for key assays.

Workflow for Primary Target Identification

The following diagram illustrates a typical workflow for identifying the primary biological targets of a small molecule.

Caption: A generalized workflow for identifying and validating the biological targets of a small molecule.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

Affinity chromatography is a powerful technique to isolate potential binding partners of a small molecule from a complex biological lysate[9][13][15].

Principle: this compound (the "bait") is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to the bait are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

Step-by-Step Methodology:

-

Immobilization of the Bait:

-

Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that does not interfere with the predicted binding pharmacophore (e.g., the sulfonamide group).

-

Incubate the derivatized compound with the activated beads according to the manufacturer's protocol to achieve covalent linkage.

-

Thoroughly wash the beads to remove any unreacted compound.

-

-

Preparation of Cell Lysate:

-

Select a cell line known to express a range of carbonic anhydrase isoforms (e.g., HEK293T or a relevant cancer cell line).

-

Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Capture:

-

Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.

-

-

Washing:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series would involve 5-10 alternating washes with low and high salt buffers.

-

-

Elution:

-

Elute the specifically bound proteins. This can be achieved by:

-

Competitive elution: Incubating the beads with a high concentration of free this compound.

-

Denaturing elution: Boiling the beads in SDS-PAGE sample buffer.

-

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

-

Excise protein bands that are present in the experimental sample but absent or significantly reduced in the negative control.

-

Perform in-gel tryptic digestion of the excised protein bands.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins by searching the acquired mass spectra against a protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.

-

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms direct target engagement in a cellular context[7][11][16][17][18][19][20][21][22][23][24].

Principle: The binding of a ligand (drug) to its target protein often increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound and then heated. The amount of soluble target protein remaining at different temperatures is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Step-by-Step Methodology:

-

Cell Treatment:

-

Plate cells in a multi-well format and allow them to adhere.

-

Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

-

-

Heating:

-

Seal the plate and heat the cells to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler or a water bath.

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

-

Quantification of Soluble Protein:

-

Carefully collect the supernatant containing the soluble proteins.

-

Quantify the amount of the target protein (e.g., a specific carbonic anhydrase isoform) in the supernatant using a suitable method, such as:

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target protein.

-

ELISA: Use a specific antibody pair to capture and detect the target protein.

-

Mass Spectrometry: For a proteome-wide analysis (MS-CETSA).

-

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

-

A rightward shift in the melting curve for the compound-treated sample indicates stabilization of the target protein and confirms target engagement.

-

Detailed Protocol: Carbonic Anhydrase Enzymatic Activity Assay

This assay directly measures the functional consequence of inhibitor binding[3][4][16][25][26].

Principle: The activity of carbonic anhydrase is measured by monitoring the rate of a pH change resulting from the hydration of CO2. An inhibitor will decrease the rate of this reaction.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Buffer: 20 mM Tris-HCl, pH 8.0.

-

Enzyme: Purified recombinant human carbonic anhydrase isoform (e.g., hCA II or hCA IX).

-

Substrate: CO2-saturated water (prepared by bubbling CO2 gas through ice-cold water).

-

Inhibitor: A stock solution of this compound in DMSO, with serial dilutions prepared in the assay buffer.

-

-

Assay Procedure (Electrometric Method):

-

In a chilled beaker, add 6.0 mL of the Tris-HCl buffer.

-

Add a small volume of the inhibitor solution (or vehicle for control).

-

Add the enzyme solution and briefly mix.

-

Rapidly add 4.0 mL of the CO2-saturated water and immediately start a timer.

-

Record the time it takes for the pH to drop from 8.3 to 6.3.

-

-

Data Analysis:

-

Calculate the Wilbur-Anderson units of enzyme activity.

-

Plot the enzyme activity as a function of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

The inhibition constant (Kᵢ) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

-

Potential Off-Target Effects and Secondary Pharmacology

While carbonic anhydrases are the most probable primary targets, it is crucial to investigate potential off-target interactions to build a comprehensive safety and efficacy profile. The benzenesulfonamide moiety is present in a variety of drugs with diverse biological activities, including diuretics, anti-diabetic agents, and anti-inflammatory drugs[2][27].

Investigating Off-Target Binding

Broader screening approaches are necessary to identify unanticipated off-target interactions.

-

Proteome-wide CETSA (MS-CETSA): This unbiased approach can identify any protein in the proteome that is thermally stabilized upon compound treatment, providing a global view of target engagement.

-

Capture Compound Mass Spectrometry (CCMS): This chemoproteomic technique uses a trifunctional probe to covalently capture and identify binding partners, including those with weak or transient interactions[6].

Potential for Neurotoxicity and Cardiovascular Effects

Some sulfonamide derivatives have been reported to exhibit neurotoxic or cardiovascular effects[20][28][29]. Therefore, it is prudent to assess the potential for such liabilities early in the drug development process using relevant in vitro and in vivo models.

Signaling Pathway Modulation

The inhibition of key carbonic anhydrase isoforms, particularly the tumor-associated CA IX and XII, can have significant downstream effects on cellular signaling pathways.

Caption: Inhibition of CA IX by this compound disrupts pH regulation, leading to a less acidic tumor microenvironment and subsequent downstream effects on cancer cell proliferation and metastasis.

Conclusion

The identification and validation of biological targets for this compound is a critical endeavor that underpins its potential therapeutic development. Based on its chemical structure, the carbonic anhydrase family of enzymes represents the most probable primary target class. This guide has provided a comprehensive framework, including detailed experimental protocols, for rigorously testing this hypothesis. By employing a combination of affinity-based proteomics, biophysical assays like CETSA, and functional enzymatic assays, researchers can build a robust target profile. Furthermore, a proactive investigation into potential off-target effects will be instrumental in ensuring a favorable safety profile. The methodologies and principles outlined herein are intended to serve as a valuable resource for the scientific community, facilitating the translation of promising small molecules into effective and safe therapeutics.

References

-

Carbonic Anhydrase Activity Assay. (2019). protocols.io. [Link]

-

Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]

-

Carbonic Anhydrase Activity Assay. (2019). protocols.io. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

-

A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. [Link]

-

Supuran, C. T. (2016). Carbonic Anhydrases as Disease Markers. Expert Opinion on Therapeutic Patents. [Link]

-

Gentry, J., et al. (2006). Laying Out Pathways With Rgraphviz. The R Journal. [Link]

-

CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

-

CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. (2015). ResearchGate. [Link]

-

DOT (graph description language). Wikipedia. [Link]

-

Small molecule target identification using photo-affinity chromatography. (2019). PMC. [Link]

-

Carbonic Anhydrase. Wikipedia. [Link]

-

Chemical Information Review Document for N-Butylbenzenesulfonamide. National Toxicology Program (NTP). [Link]

-

Affinity Chromatography. Creative Biolabs. [Link]

-

High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]

-

Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (2014). PMC. [Link]

-

Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Revista de la Facultad de Medicina. [Link]

-

synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety. (2013). PubMed. [Link]

-

Laying Out Pathways With Rgraphviz. (2006). The R Journal. [Link]

-

DOT Language. Graphviz. [Link]

-

N-Butylbenzenesulfonamide. PubChem. [Link]

-

4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. (2023). PMC. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC. [Link]

-

Graphviz tutorial. (2021). YouTube. [Link]

-

What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2022). Cleveland Clinic. [Link]

-

Sulfonamide (medicine). Wikipedia. [Link]

-

Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. (2023). PubMed. [Link]

-

Graphviz - Making Super Cool Graphs. (2016). Jessica Dene Earley-Cha. [Link]

-

Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2022). MDPI. [Link]

-

This compound. PubChem. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2022). Environmental Science and Pollution Research. [Link]

-

Graphviz Examples and Tutorial. Sketchviz. [Link]

-

4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. (2022). PMC. [Link]

-

Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. (2018). ResearchGate. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]

-

Sulfonamide derivatives as multi-target agents for complex diseases. (2019). PubMed. [Link]

-

How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

Sources

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]

- 4. Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1) [sigmaaldrich.com]

- 5. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. medium.com [medium.com]

- 9. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 10. Flowchart Creation [developer.mantidproject.org]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 15. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 16. protocols.io [protocols.io]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pelagobio.com [pelagobio.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. brjac.com.br [brjac.com.br]

- 22. m.youtube.com [m.youtube.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Carbonic Anhydrase Activity Assay [protocols.io]

- 26. researchgate.net [researchgate.net]

- 27. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 28. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 29. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-amino-N-(sec-butyl)benzenesulfonamide solubility in different solvents

An In-Depth Technical Guide to the Solubility of 4-amino-N-(sec-butyl)benzenesulfonamide

Introduction

This compound is a sulfonamide compound of significant interest within pharmaceutical research and drug development. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical determinant of a drug's formulation, delivery, and ultimate bioavailability.[1][2] Poor aqueous solubility is a leading cause of low oral bioavailability, hindering the journey of many promising compounds from the laboratory to clinical application.[1]

This technical guide provides a comprehensive analysis of the solubility profile of this compound. Moving beyond a simple data sheet, this document synthesizes theoretical principles with practical experimental guidance to offer researchers, scientists, and drug development professionals a robust framework for working with this compound. We will explore its key physicochemical properties, predict its behavior in various solvent systems, provide a detailed protocol for empirical solubility determination, and discuss the implications for pharmaceutical formulation.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and chemical properties. The key physicochemical parameters for this compound are summarized below. These values form the basis for understanding and predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 59724-58-2 | [3][4] |

| Molecular Formula | C₁₀H₁₆N₂O₂S | [3][4] |

| Molecular Weight | 228.31 g/mol | [3][4] |

| Melting Point | 120.5 °C | [3][5] |

| pKa (Predicted) | 12.74 ± 0.50 | [3] |

| XLogP3 (Predicted) | 1.5 | [4] |

| Boiling Point (Predicted) | 381.8 ± 44.0 °C | [3][5] |

| Density (Predicted) | 1.187 ± 0.06 g/cm³ | [3][5] |

The structure contains a polar sulfonamide group (-SO₂NH-), a basic primary amino group (-NH₂), and non-polar moieties (a benzene ring and a sec-butyl group). This amphiphilic nature dictates its complex interactions with different solvents. The predicted pKa suggests it is a very weak acid, while the amino group provides a basic character. The XLogP3 value of 1.5 indicates a moderate degree of lipophilicity.

Theoretical Framework for Solubility

The dissolution of a solid in a liquid is governed by the interplay between the lattice energy of the solid and the solvation energy released upon interaction with the solvent. Several key principles help predict this behavior.

-

"Like Dissolves Like" : This fundamental principle states that substances with similar polarities are more likely to be soluble in one another.[6] The polar sulfonamide and amino groups of this compound will favor interactions with polar solvents (like water, ethanol, and acetone) through hydrogen bonding and dipole-dipole forces. Conversely, the non-polar benzene ring and sec-butyl group will interact more favorably with non-polar solvents (like hexane) via van der Waals forces.

-

Effect of Temperature : For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[2][6]

-

Effect of pH : The presence of the ionizable primary amino group means that the aqueous solubility of this compound will be highly pH-dependent. In acidic solutions (pH < pKa of the conjugate acid), the amino group will be protonated (-NH₃⁺), forming a salt. This ionized form is significantly more polar and thus more water-soluble than the neutral molecule.

-

Hildebrand and Hansen Solubility Parameters : For a more quantitative prediction, especially in mixed solvent systems, the Hildebrand solubility approach can be employed. This model relates solubility to the cohesive energy densities of the solute and solvent.[7][8] Maximum solubility is often achieved when the solubility parameter of the solvent matches that of the solute.

Predicted Solubility Profile

While extensive empirical data for this specific molecule is not publicly available, a scientifically sound solubility profile can be inferred from its structure and data on analogous sulfonamides.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | Slightly Soluble / Poor | The polar groups are countered by the non-polar hydrocarbon portions. Sulfonamides generally have limited water solubility.[9][10][11] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | The hydroxyl group of the alcohols can act as both a hydrogen bond donor and acceptor, interacting favorably with the sulfonamide and amino groups.[9][10] |

| Polar Aprotic | Acetone, DMSO, Dimethylacetamide (DMAC) | Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, enabling effective solvation of the polar functional groups.[7][10] |

| Chlorinated | Chloroform, Dichloromethane | Moderately Soluble | These solvents have moderate polarity and can engage in dipole-dipole interactions. Chloroform has slight hydrogen bond donor capability.[9][12] |